2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-fluorophenyl)sulfanyl]pyrazine
Description
This compound features a pyrazine core substituted at positions 2 and 3 with a 3,5-dimethylpyrazole group and a 2-fluorophenylsulfanyl moiety, respectively. Pyrazine derivatives are known for their aromaticity and utility in medicinal and materials chemistry. Synthesis routes for analogous compounds (e.g., pyrazolylpyridines and tetrazines) often involve cyclization reactions of hydrazine derivatives with diketones or displacement reactions, as seen in related studies .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(2-fluorophenyl)sulfanylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4S/c1-10-9-11(2)20(19-10)14-15(18-8-7-17-14)21-13-6-4-3-5-12(13)16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTXIUMFDZKMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2SC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine Key Difference: The 4-methoxyphenylsulfanyl group replaces the 2-fluorophenylsulfanyl moiety. Impact: The methoxy group is electron-donating, increasing electron density on the phenyl ring compared to the electron-withdrawing fluorine in the ortho position.
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine
- Key Difference : A tetrazine core replaces pyrazine, with bis-pyrazole substituents.
- Impact : Tetrazines are more electron-deficient, enabling inverse electron-demand Diels-Alder reactions, which are absent in pyrazines. This compound’s reactivity is suited for click chemistry applications, unlike the pyrazine derivative, which may prioritize stability .
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(1H-pyrrol-1-yl)pyridine Key Difference: Pyridine replaces pyrazine, and pyrrole substitutes the sulfanyl group. Pyrrole’s electron-rich nature contrasts with the sulfanyl group’s moderate polarity .
Table 1: Comparative Properties of Selected Analogues
Abbreviations : DMP = dimethylpyrazole; FSPh = fluorophenylsulfanyl; MeOPhS = methoxyphenylsulfanyl.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
